[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea
Overview
Description
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butyl group, a methyl group, and an oxolanone ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea typically involves the reaction of 4-butyl-2-methyl-5-oxooxolan-2-yl ethylideneamine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50°C and 70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and advanced purification techniques further enhances the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]urea: Similar structure but with a urea moiety instead of thiourea.
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea moiety, in particular, allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(Z)-1-(4-butyl-2-methyl-5-oxooxolan-2-yl)ethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-4-5-6-9-7-12(3,17-10(9)16)8(2)14-15-11(13)18/h9H,4-7H2,1-3H3,(H3,13,15,18)/b14-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJFSPQCMPZNJM-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(OC1=O)(C)C(=NNC(=S)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1CC(OC1=O)(C)/C(=N\NC(=S)N)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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